molecular formula C9H5BrO3 B2582880 4-Bromo-1-benzofuran-3-carboxylic acid CAS No. 1823891-85-5

4-Bromo-1-benzofuran-3-carboxylic acid

Cat. No.: B2582880
CAS No.: 1823891-85-5
M. Wt: 241.04
InChI Key: GMXWATSUJUTPFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-benzofuran-3-carboxylic acid: is an organic compound with the molecular formula C9H5BrO3. It is a derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring. The presence of a bromine atom at the 4-position and a carboxylic acid group at the 3-position of the benzofuran ring makes this compound unique and of interest in various chemical and pharmaceutical research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-benzofuran-3-carboxylic acid typically involves the bromination of benzofuran derivatives followed by carboxylation. One common method includes the bromination of 1-benzofuran-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like chloroform or carbon tetrachloride under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and carboxylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-Bromo-1-benzofuran-3-carboxylic acid can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: The bromine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products:

Scientific Research Applications

Chemistry: 4-Bromo-1-benzofuran-3-carboxylic acid is used as an intermediate in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is used to study the effects of brominated benzofuran derivatives on biological systems. It serves as a model compound for investigating the biological activity of benzofuran derivatives .

Medicine: They are explored for their antimicrobial, anticancer, and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity and versatility make it a valuable building block for various industrial applications .

Comparison with Similar Compounds

    1-Benzofuran-3-carboxylic acid: Lacks the bromine atom at the 4-position, resulting in different reactivity and biological activity.

    4-Chloro-1-benzofuran-3-carboxylic acid: Contains a chlorine atom instead of bromine, leading to variations in chemical and biological properties.

    4-Methyl-1-benzofuran-3-carboxylic acid: Has a methyl group at the 4-position, affecting its reactivity and applications.

Uniqueness: 4-Bromo-1-benzofuran-3-carboxylic acid is unique due to the presence of the bromine atom at the 4-position, which significantly influences its chemical reactivity and biological activity. This compound’s distinct structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

IUPAC Name

4-bromo-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrO3/c10-6-2-1-3-7-8(6)5(4-13-7)9(11)12/h1-4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXWATSUJUTPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.